molecular formula C15H14N4O B15065440 N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine CAS No. 827031-29-8

N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine

Cat. No.: B15065440
CAS No.: 827031-29-8
M. Wt: 266.30 g/mol
InChI Key: GNEWLLIRDAPRSZ-UHFFFAOYSA-N
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Description

N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a quinazoline core, which is a common scaffold in many biologically active molecules, and a methoxypyridine moiety, which can influence its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine typically involves the condensation of 6-methoxypyridin-3-amine with 2-methylquinazolin-4-one under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: Used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The methoxypyridine moiety can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine can be compared with other similar compounds, such as:

  • N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
  • N-(6-Methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine

These compounds share the methoxypyridine moiety but differ in their core structures, leading to variations in their chemical and biological properties

Properties

CAS No.

827031-29-8

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-methylquinazolin-4-amine

InChI

InChI=1S/C15H14N4O/c1-10-17-13-6-4-3-5-12(13)15(18-10)19-11-7-8-14(20-2)16-9-11/h3-9H,1-2H3,(H,17,18,19)

InChI Key

GNEWLLIRDAPRSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)NC3=CN=C(C=C3)OC

Origin of Product

United States

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